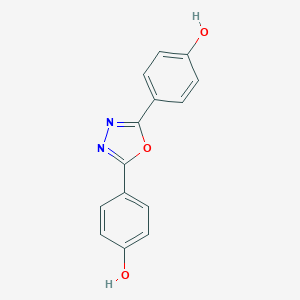

2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole

Cat. No. B088913

Key on ui cas rn:

10600-83-6

M. Wt: 254.24 g/mol

InChI Key: ZRTGAFFKNKXSAH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05118781

Procedure details

Into a 250 ml three neck round bottem flask equipped with a magnetic stirbar, nitrogen inlet, glass stopper and distillation head is placed 4-hydroxybenzoic hydrazide (60.9 g, 0.4 mol) and phenyl-4-hydroxybenzoate (85.7 g, 0.4 mol). The mixture is heated to approximately 210° C. by use of a Wood's metal bath. The solids melt and phenol begins to evolve and is removed via the distillation head. The melt begins to solidify after about 15-20 minutes. The temperature is then increased to 300° C. and held for approximately one hour while under nitrogen. After cooling, the tan solid is pulverized and stirred with methanol (150-200 ml). The undissolved solid is collected and dried at 150° C. in a forced air oven. The white solid (approximately 56 g) is recrystallized from N,N-dimethylacetamide (DMAc, 225 ml) and water (105 ml) and after drying at 200° C. under vacuum (45.7 g, 45% yield), it exhibited a melting point of 347° C. by differential thermal analysis (DTA). [Y. Iwakura, U. Keikichi, Y. Imai, and Y. Takase, Die Makromoleculare Chemie, 95, 261 (1966) melting point 338° C⟧ Elemental analysis for C14H10O3N2. Calculated: C, 66.13%; H, 3.96%; O, 18.88%; N, 11.02%. Found C, 66.17%; H, 4.05%; N, 11.12%.

[Compound]

Name

three

Quantity

250 mL

Type

solvent

Reaction Step Four

Yield

45%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.C1(O[C:19](=O)[C:20]2[CH:25]=[CH:24][C:23]([OH:26])=[CH:22][CH:21]=2)C=CC=CC=1.C1(O)C=CC=CC=1>>[OH:26][C:23]1[CH:24]=[CH:25][C:20]([C:19]2[O:7][C:6]([C:5]3[CH:10]=[CH:11][C:2]([OH:1])=[CH:3][CH:4]=3)=[N:8][N:9]=2)=[CH:21][CH:22]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

60.9 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C(=O)NN)C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

85.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)OC(C1=CC=C(C=C1)O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Four

[Compound]

|

Name

|

three

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

210 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred with methanol (150-200 ml)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed via the distillation head

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature is then increased to 300° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held for approximately one hour while under nitrogen

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The undissolved solid is collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 150° C. in a forced air oven

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The white solid (approximately 56 g) is recrystallized from N,N-dimethylacetamide (DMAc, 225 ml) and water (105 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after drying at 200° C. under vacuum (45.7 g, 45% yield), it

|

Outcomes

Product

Details

Reaction Time |

17.5 (± 2.5) min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC1=CC=C(C=C1)C=1OC(=NN1)C1=CC=C(C=C1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 45% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |